molecular formula C14H15N3O B2693531 N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide CAS No. 2286534-50-5

N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2693531
CAS No.: 2286534-50-5
M. Wt: 241.294
InChI Key: HYESDNYHOHLFNJ-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)16(2)10-12-9-15-17(11-12)13-7-5-4-6-8-13/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYESDNYHOHLFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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